molecular formula C7H5F2NO4S B2564031 (2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride CAS No. 2059937-50-5

(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride

Cat. No.: B2564031
CAS No.: 2059937-50-5
M. Wt: 237.18
InChI Key: QSYYSGQEVHVYSQ-UHFFFAOYSA-N
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Description

(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride is an organic compound with the chemical formula C7H5F2NO4S. It is a member of the sulfonyl fluoride family and is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a methanesulfonyl fluoride group.

Scientific Research Applications

(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Safety data for this product is currently unavailable online . It is recommended to request an SDS or contact customer service for more assistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a fluorinated nitrobenzene derivative. One common method is the reaction of 2-fluoro-5-nitrobenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified by recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound can inhibit enzyme activity by forming a stable sulfonyl-enzyme complex, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-5-nitrophenyl)methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    (2-Fluoro-5-nitrophenyl)methanesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

    (2-Fluoro-5-nitrophenyl)methanesulfonate: Contains a sulfonate ester group instead of a sulfonyl fluoride group.

Uniqueness

(2-Fluoro-5-nitrophenyl)methanesulfonyl fluoride is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, along with the highly reactive sulfonyl fluoride group.

Properties

IUPAC Name

(2-fluoro-5-nitrophenyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO4S/c8-7-2-1-6(10(11)12)3-5(7)4-15(9,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYYSGQEVHVYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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